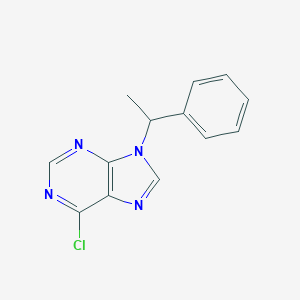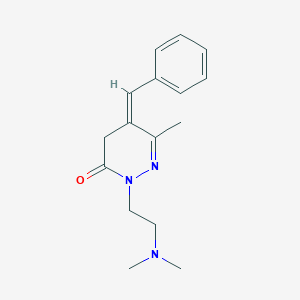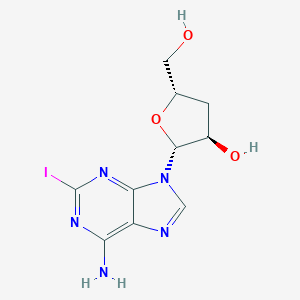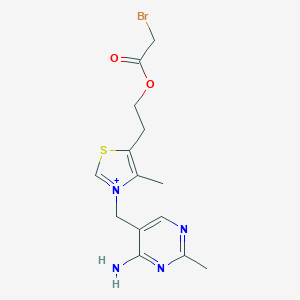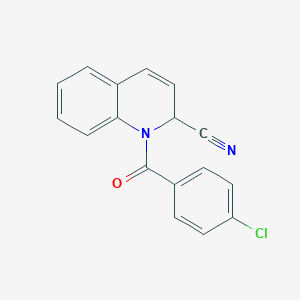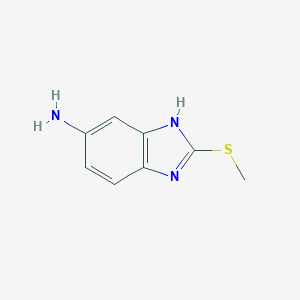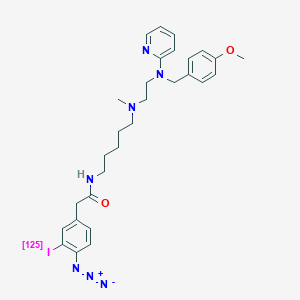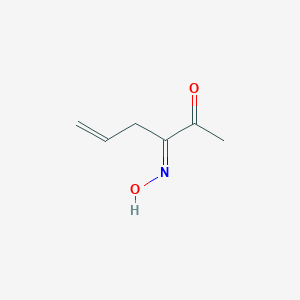
(3E)-3-hydroxyiminohex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-hydroxyiminohex-5-en-2-one, also known as oxime ketene, is a versatile compound with potential applications in various scientific fields. Its unique chemical structure and properties make it a promising candidate for use in biochemical and physiological research. In
Mechanism Of Action
(3E)-3-hydroxyiminohex-5-en-2-one can undergo various chemical reactions, such as nucleophilic addition, cycloaddition, and rearrangement. These reactions are dependent on the chemical environment and the presence of other functional groups. In biological systems, (3E)-3-hydroxyiminohex-5-en-2-one can interact with enzymes and proteins through covalent bonding or non-covalent interactions, such as hydrogen bonding and π-π stacking. The mechanism of action of (3E)-3-hydroxyiminohex-5-en-2-one is dependent on the specific biological system and the chemical environment.
Biochemical And Physiological Effects
(3E)-3-hydroxyiminohex-5-en-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3E)-3-hydroxyiminohex-5-en-2-one can inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase. It can also modulate the expression of genes involved in oxidative stress and inflammation. In vivo studies have shown that (3E)-3-hydroxyiminohex-5-en-2-one can have neuroprotective and anti-inflammatory effects in animal models of neurodegenerative diseases and inflammation.
Advantages And Limitations For Lab Experiments
(3E)-3-hydroxyiminohex-5-en-2-one has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it can be easily modified to introduce other functional groups for specific applications. It also has a unique chemical structure and properties that make it a versatile tool for biochemical and physiological research. However, (3E)-3-hydroxyiminohex-5-en-2-one also has some limitations, such as its potential toxicity and instability under certain conditions. Careful consideration should be given to the appropriate concentration and experimental conditions for its use in lab experiments.
Future Directions
There are several future directions for the use of (3E)-3-hydroxyiminohex-5-en-2-one in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases and inflammation. (3E)-3-hydroxyiminohex-5-en-2-one can also be used as a tool for the study of protein-ligand interactions and enzyme kinetics. Additionally, the synthesis and modification of (3E)-3-hydroxyiminohex-5-en-2-one can be optimized for specific applications, such as the development of fluorescent probes for the detection of reactive oxygen species in biological systems. Further research is needed to fully understand the potential applications and limitations of (3E)-3-hydroxyiminohex-5-en-2-one in scientific research.
Synthesis Methods
(3E)-3-hydroxyiminohex-5-en-2-one can be synthesized through the reaction of an α,β-unsaturated ketone with hydroxylamine. This reaction results in the formation of an (3E)-3-hydroxyiminohex-5-en-2-one ketene, which can be isolated and purified through various methods such as column chromatography, recrystallization, or distillation. The purity and yield of the final product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reactant ratio.
Scientific Research Applications
(3E)-3-hydroxyiminohex-5-en-2-one has been used in various scientific fields, including organic chemistry, biochemistry, and pharmacology. It can be used as a building block for the synthesis of complex organic molecules, such as β-lactams and pyridines. In biochemistry and pharmacology, (3E)-3-hydroxyiminohex-5-en-2-one has been used as a versatile tool for the study of enzyme kinetics, protein-ligand interactions, and drug discovery. It can also be used as a fluorescent probe for the detection of reactive oxygen species in biological systems.
properties
CAS RN |
122277-29-6 |
|---|---|
Product Name |
(3E)-3-hydroxyiminohex-5-en-2-one |
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(3E)-3-hydroxyiminohex-5-en-2-one |
InChI |
InChI=1S/C6H9NO2/c1-3-4-6(7-9)5(2)8/h3,9H,1,4H2,2H3/b7-6+ |
InChI Key |
LQOJNPVYPMXTIL-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)/C(=N/O)/CC=C |
SMILES |
CC(=O)C(=NO)CC=C |
Canonical SMILES |
CC(=O)C(=NO)CC=C |
synonyms |
5-Hexene-2,3-dione, 3-oxime, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



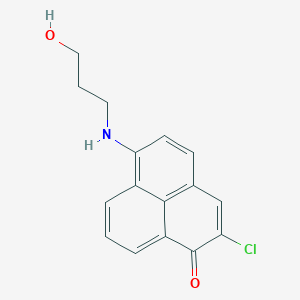
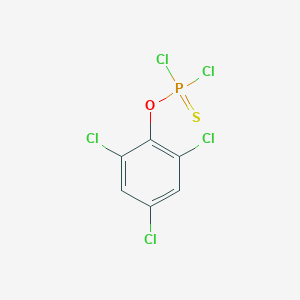
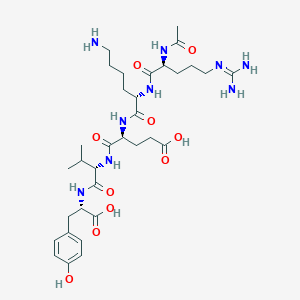
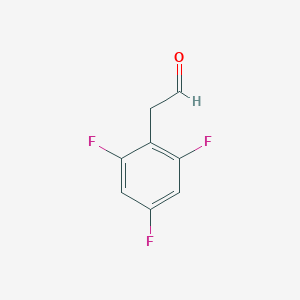
![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)
